molecular formula C8H5BrF4O2 B15201174 2,5-Bis-(difluoromethoxy)-bromobenzene CAS No. 885266-93-3

2,5-Bis-(difluoromethoxy)-bromobenzene

Cat. No.: B15201174
CAS No.: 885266-93-3
M. Wt: 289.02 g/mol
InChI Key: WBGSQJVTOARKSH-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Fluorine Chemistry in Aromatic Systems

The journey of fluorine chemistry began in the 16th century with the use of fluorite in smelting. However, it wasn't until the late 18th and early 19th centuries that hydrofluoric acid was discovered and fluorine was recognized as a distinct element. The extreme reactivity of elemental fluorine posed significant challenges to early chemists, with its isolation only being achieved by Henri Moissan in 1886.

The 20th century witnessed a rapid expansion of organofluorine chemistry, driven by the development of new fluorinating agents and methodologies. A significant breakthrough in aromatic fluorine chemistry was the Balz-Schiemann reaction, which provided a reliable method for introducing fluorine into aromatic rings via diazonium salts. The development of reagents like sulfur tetrafluoride and diethylaminosulfur trifluoride (DAST) further expanded the toolbox for fluorination reactions. In recent years, the focus has shifted towards the development of milder and more selective fluorination methods, including the introduction of fluorine-containing functional groups like the difluoromethoxy moiety.

Strategic Importance of Aryl Bromides in Contemporary Synthetic Methodologies

Aryl bromides are key building blocks in modern organic synthesis, primarily due to their optimal reactivity in a wide range of cross-coupling reactions. Their stability is greater than that of aryl iodides, yet they are generally more reactive than aryl chlorides, striking a balance that makes them ideal substrates for many catalytic systems.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, have revolutionized the construction of carbon-carbon and carbon-heteroatom bonds. In these transformations, the aryl bromide readily undergoes oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. The versatility of aryl bromides allows for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials, from readily available starting materials.

Foundational Research on Polyfunctionalized Benzene (B151609) Derivatives

Polyfunctionalized benzene derivatives, which contain multiple substituents on the aromatic ring, are integral to the synthesis of complex target molecules. The specific positioning of these functional groups allows for sequential and site-selective reactions, enabling the construction of intricate molecular architectures. The interplay of electronic and steric effects of the substituents governs the reactivity of the aromatic ring and the individual functional groups. Foundational research in this area has established the principles of electrophilic and nucleophilic aromatic substitution, as well as the directing effects of various functional groups, which are crucial for the strategic synthesis of polysubstituted arenes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

885266-93-3

Molecular Formula

C8H5BrF4O2

Molecular Weight

289.02 g/mol

IUPAC Name

2-bromo-1,4-bis(difluoromethoxy)benzene

InChI

InChI=1S/C8H5BrF4O2/c9-5-3-4(14-7(10)11)1-2-6(5)15-8(12)13/h1-3,7-8H

InChI Key

WBGSQJVTOARKSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)Br)OC(F)F

Origin of Product

United States

Physicochemical and Spectroscopic Profile of 2,5 Bis Difluoromethoxy Bromobenzene

2,5-Bis-(difluoromethoxy)-bromobenzene is a polyfunctionalized aromatic compound with the chemical formula C₈H₅BrF₄O₂.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 885266-93-3 nih.gov
Molecular Formula C₈H₅BrF₄O₂
Molecular Weight 289.02 g/mol
Appearance Expected to be a liquid or low-melting solid

| Solubility | Likely soluble in common organic solvents |

Due to the limited availability of experimental data, the spectroscopic properties of this compound can be predicted based on the analysis of structurally similar compounds.

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns will be influenced by the bromine and two difluoromethoxy substituents.

¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons and the carbon of the difluoromethoxy groups. The carbon attached to the bromine atom will be influenced by the heavy atom effect, potentially shifting its signal to a higher field than expected based solely on electronegativity. stackexchange.com

¹⁹F NMR: The fluorine NMR spectrum is a key tool for characterizing this compound. It is expected to show a triplet for the four fluorine atoms of the two equivalent difluoromethoxy groups due to coupling with the adjacent proton. The chemical shift will be in the characteristic region for -OCHF₂ groups.

Reactivity and Transformational Studies of 2,5 Bis Difluoromethoxy Bromobenzene

Palladium-Catalyzed Cross-Coupling Chemistry of the Aryl Bromide

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like 2,5-Bis-(difluoromethoxy)-bromobenzene, the carbon-bromine bond is the primary site of reactivity for these transformations. The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with a nucleophilic partner and concludes with reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds, such as boronic acids or their esters. nih.gov This reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts. nih.gov

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For aryl bromides, the reaction is generally efficient. The substrate scope for this reaction is broad, encompassing a wide variety of aryl, heteroaryl, and vinylboronic acids. researchgate.net The electron-deficient nature of the aromatic ring in this compound is expected to facilitate the initial oxidative addition step, which is often rate-limiting.

Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine (B1218219) ligands are particularly effective. For instance, ligands such as SPhos and XPhos have demonstrated high activity for coupling various aryl halides, allowing reactions to proceed at low catalyst loadings and even at room temperature for aryl chlorides. researchgate.net The choice of ligand is crucial for achieving high yields and preventing side reactions.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Aryl BromideBoronic Acid/EsterPalladium CatalystLigandBaseSolventYield (%)
Bromobenzene (B47551)Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O98
4-Bromotoluene4-Methoxyphenylboronic acidPd₂(dba)₃XPhosK₃PO₄n-Butanol95
4-BromobenzonitrilePyridin-4-yltrifluoroboratePd(OAc)₂RuPhosCs₂CO₃Toluene/H₂O92 nih.gov
2-BromopyridineThiophen-2-ylboronic acidPd(PPh₃)₄-Na₂CO₃DME/H₂O89

This table presents typical reaction conditions and yields for Suzuki-Miyaura couplings of various aryl bromides to demonstrate the general scope and effectiveness of different catalytic systems.

In the context of this compound, regioselectivity is inherently controlled, as the coupling occurs exclusively at the site of the carbon-bromine bond. However, when coupling with substrates like Z-alkenylboronic acids, the stereochemistry of the double bond is a key consideration. Generally, the Suzuki-Miyaura reaction proceeds with retention of stereochemistry. organic-chemistry.org

The choice of palladium catalyst and associated ligands can significantly influence the stereochemical outcome. nih.gov For example, studies have shown that Z-alkenyl halides can undergo Z-to-E isomerization during the coupling process, and the extent of this isomerization is dictated by the ligand on the palladium. The use of specific ligands, such as Pd(P(o-Tol)₃)₂, has been shown to minimize this isomerization, leading to products that retain their Z-olefin geometry in high yields under mild conditions. organic-chemistry.org While transmetalation of alkylboranes to palladium typically occurs with retention of stereochemistry, the electronic properties of the supporting phosphine ligand can, in some cases, lead to stereoinvertive pathways. nih.gov

Transition Metal-Catalyzed Carbon-Nitrogen and Carbon-Carbon Bond Formation (e.g., Buchwald-Hartwig Amination, Cyanation)

Buchwald-Hartwig Amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed reaction couples aryl halides with a wide array of amines, including primary and secondary amines, anilines, and N-heterocycles. libretexts.org The reaction's development has provided a powerful alternative to traditional methods, which often suffer from limited substrate scope and harsh conditions. wikipedia.org

The efficiency of the Buchwald-Hartwig amination is highly dependent on the ligand employed. Generations of catalyst systems with increasingly sophisticated ligands have been developed to expand the scope and mildness of the reaction. wikipedia.org Ligands like BINAP and DPPF were early developments that allowed for the coupling of primary amines. wikipedia.org More recently, sterically hindered and electron-rich biarylphosphine ligands, such as XPhos, RuPhos, and SPhos, have proven to be highly versatile and effective for a broad range of substrates. nih.govrug.nl The choice of base, typically a strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate, is also critical to the reaction's success. acsgcipr.org

Table 2: Representative Ligands and Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Aryl BromideAminePalladium PrecatalystLigandBaseSolventYield (%)
BromobenzeneDiphenylaminePd(OAc)₂XPhosNaOt-BuToluene96 nih.gov
4-BromoanisoleMorpholinePd₂(dba)₃BINAPNaOt-BuToluene95
3-Bromopyridinen-HexylaminePd(OAc)₂RuPhosCs₂CO₃Dioxane91
BromobenzeneCarbazole[Pd(allyl)Cl]₂TrixiePhosK₂CO₃Toluene>99 nih.gov

This table illustrates the versatility of the Buchwald-Hartwig amination with different aryl bromides, amines, and state-of-the-art catalytic systems.

Cyanation of aryl halides is a valuable transformation for the synthesis of aromatic nitriles, which are important intermediates in the production of pharmaceuticals, agrochemicals, and dyes. organic-chemistry.org Palladium-catalyzed methods offer a milder and more functional-group-tolerant alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.gov

A variety of cyanide sources can be used, with potassium ferrocyanide (K₄[Fe(CN)₆]) being a notable example due to its low toxicity and ease of handling. organic-chemistry.org Catalyst deactivation by excess cyanide can be a challenge, making the choice of the cyanating agent crucial for a successful reaction. nih.gov The slow release of cyanide from stable complexes like hexacyanoferrate(II) can prevent catalyst poisoning. nih.gov In some cases, the reaction can proceed efficiently even without a phosphine ligand, using a simple palladium salt like Pd(OAc)₂ in a polar aprotic solvent. organic-chemistry.org

Other Cross-Coupling Reactions (e.g., Negishi, Stille, Sonogashira)

Beyond the Suzuki and Buchwald-Hartwig reactions, this compound is a potential substrate for several other important palladium-catalyzed cross-coupling reactions.

The Negishi Coupling involves the reaction of an organic halide with an organozinc compound. rsc.orgorganic-chemistry.org A key advantage of this reaction is its broad scope, as it can be used to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. nih.gov However, the air and moisture sensitivity of organozinc reagents can be a practical limitation. uni-muenchen.de

The Stille Reaction utilizes organotin (organostannane) reagents as the nucleophilic partner. wikipedia.org Organostannanes are generally stable to air and moisture, and the reaction conditions are tolerant of a wide range of functional groups. jk-sci.comlibretexts.org A significant drawback is the high toxicity of tin compounds and the difficulty in removing tin byproducts from the reaction mixture. jk-sci.com The stereochemistry of vinylstannanes is typically retained throughout the reaction. wikipedia.org

The Sonogashira Reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides. jk-sci.com It is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org The reaction proceeds under mild conditions and tolerates a variety of functional groups. jk-sci.com A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized through the development of copper-free protocols. nih.gov

Table 3: Comparison of Negishi, Stille, and Sonogashira Couplings

ReactionNucleophileTypical Catalyst SystemKey AdvantagesKey Disadvantages
NegishiOrganozinc (R-ZnX)Pd(0) or Ni(0) complexes (e.g., Pd-PEPPSI-IPentCl) nih.govBroad scope (sp³, sp², sp), high reactivityAir/moisture sensitivity of organozinc reagents
StilleOrganotin (R-SnR'₃)Pd(0) complexes (e.g., Pd(PPh₃)₄)Air/moisture stable reagents, wide functional group tolerance jk-sci.comToxicity of tin reagents, difficulty in byproduct removal jk-sci.com
SonogashiraTerminal Alkyne (R-C≡CH)Pd(0) complex + Cu(I) salt + Amine base jk-sci.comMild conditions, direct use of terminal alkynes nih.govPotential for alkyne homocoupling

Reactivity of the Difluoromethoxy Functionality

The difluoromethoxy group (–OCF₂H) is a valuable substituent in medicinal chemistry and materials science. It is often considered a lipophilic bioisostere for hydroxyl or thiol groups and can act as a hydrogen bond donor. mdpi.com Compared to the more common trifluoromethoxy group (–OCF₃), the difluoromethoxy group has slightly lower lipophilicity but similar metabolic stability. mdpi.com

Generally, the C-F bonds in the difluoromethoxy group are highly stable under a wide range of acidic and basic conditions, making it a robust functional group that can withstand many synthetic transformations. rsc.org This stability is a key reason for its incorporation into drug candidates, as it can block metabolic hotspots. mdpi.com

However, under specific and harsh reaction conditions, the difluoromethoxy group can exhibit reactivity. In studies involving nucleophilic aromatic substitution on highly electron-deficient nitroarenes, it has been shown that the difluoromethoxy group can be displaced by strong nucleophiles, acting as a pseudohalogen. Its reactivity in this context is lower than that of a fluorine atom but significantly higher than that of a chlorine atom. This type of reactivity is generally not observed under the milder, neutral, or basic conditions typical of palladium-catalyzed cross-coupling reactions.

Chemical Stability and Potential for Further Functionalization of OCF2H Groups

The difluoromethoxy (OCF2H) group is a significant substituent in medicinal and materials chemistry, valued for its unique electronic properties and metabolic stability. nih.gov The stability of this group is primarily attributed to the inherent strength of the carbon-fluorine (C-F) bond, which has a bond dissociation energy of up to 130 kcal mol⁻¹. rsc.org This high bond strength renders the OCF2H moieties in this compound exceptionally stable and generally inert to many common reaction conditions. Consequently, the OCF2H groups typically remain intact during chemical transformations occurring at other positions on the aromatic ring, particularly at the carbon-bromine bond.

While direct functionalization of the C-F bond is notoriously challenging due to its stability, recent advances in organometallic chemistry have demonstrated that such transformations are possible under specific conditions. nih.gov These reactions often require highly fluorophilic reagents, such as organoaluminum compounds, which leverage the formation of a strong aluminum-fluorine bond as a thermodynamic driving force to achieve C-F bond cleavage. nih.gov However, these methods are specialized and their applicability to the OCF2H group, as opposed to an alkyl C-F bond, would require specific investigation. In the context of this compound, the OCF2H groups are considered robust functional groups that can modulate the reactivity of the molecule without being chemically altered themselves under standard synthetic protocols.

The primary role of the OCF2H groups is to act as lipophilic hydrogen bond donors and to influence the electronic properties of the bromobenzene core. nih.gov Their strong electron-withdrawing nature impacts the reactivity of the aryl ring, a factor that is more synthetically relevant than the direct functionalization of the OCF2H groups themselves.

Non-Covalent Interactions as Halogen Bond Donors

Non-covalent interactions are crucial in supramolecular chemistry, crystal engineering, and material science. taylorandfrancis.comrsc.org Among these, the halogen bond is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. frontiersin.orgchemrxiv.org The strength of this interaction can be tuned by modifying the electronic environment of the halogen bond donor.

In this compound, the bromine atom serves as a potential halogen bond donor. The presence of two strongly electron-withdrawing difluoromethoxy groups on the aromatic ring significantly influences the electrostatic potential of the bromine atom. These groups pull electron density away from the ring and, by extension, from the bromine atom. This inductive effect enhances the magnitude of the positive σ-hole on the bromine atom, located along the extension of the C-Br covalent bond. chemrxiv.org A more positive σ-hole leads to a stronger and more directional halogen bond with electron-donating species, such as nitrogen or oxygen atoms in other molecules. rsc.org

The enhanced halogen bonding capability makes this compound a valuable building block for the rational design of supramolecular assemblies and crystalline materials where precise control over intermolecular organization is desired.

Table 1: Influence of Substituents on Halogen Bond Donor Strength of Bromobenzene Derivatives
CompoundSubstituentsElectronic Effect of SubstituentsPredicted σ-hole Magnitude on BromineRelative Halogen Bond Donor Strength
BromobenzeneNoneNeutralBaselineStandard
4-Nitrobromobenzene-NO₂Strongly Electron-WithdrawingIncreasedEnhanced
This compoundTwo -OCF₂H groupsStrongly Electron-WithdrawingSignificantly IncreasedStrongly Enhanced
4-Methoxybromobenzene-OCH₃Electron-DonatingDecreasedDiminished

Organometallic Chemistry of the Bromobenzene Core

The carbon-bromine bond in this compound is the primary site for organometallic transformations, providing a versatile handle for constructing more complex molecules.

Formation and Reactivity of Aryllithium and Grignard Reagents

Aryl halides are standard precursors for the preparation of highly reactive organolithium and Grignard reagents. This compound can be readily converted into its corresponding Grignard reagent, 2,5-bis(difluoromethoxy)phenylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edumiracosta.edu The inertness of the OCF2H groups ensures they are preserved during this transformation.

Similarly, the corresponding aryllithium reagent, 2,5-bis(difluoromethoxy)phenyllithium, can be generated through a halogen-metal exchange reaction, typically by treating the parent bromobenzene with an alkyllithium reagent such as n-butyllithium at low temperatures.

These organometallic intermediates are powerful nucleophiles and strong bases. mnstate.eduyoutube.com They react readily with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. This reactivity provides a robust platform for introducing diverse functional groups onto the aromatic core.

Table 2: Representative Reactions of Organometallic Reagents Derived from this compound
Organometallic Reagent (R-M)ElectrophileProductReaction Type
2,5-bis(difluoromethoxy)phenylmagnesium bromideCarbon Dioxide (CO₂)2,5-Bis(difluoromethoxy)benzoic acidCarboxylation
2,5-bis(difluoromethoxy)phenylmagnesium bromideBenzaldehyde (PhCHO)(2,5-Bis(difluoromethoxy)phenyl)(phenyl)methanolNucleophilic Addition
2,5-bis(difluoromethoxy)phenyllithiumAcetone ((CH₃)₂CO)2-(2,5-Bis(difluoromethoxy)phenyl)propan-2-olNucleophilic Addition
2,5-bis(difluoromethoxy)phenyllithiumDimethylformamide (DMF)2,5-Bis(difluoromethoxy)benzaldehydeFormylation

Gilman Reagent Coupling Reactions

Gilman reagents, or lithium diorganocuprates (R₂CuLi), are less basic and softer nucleophiles compared to Grignard or organolithium reagents. masterorganicchemistry.com They are particularly effective for forming C-C bonds via coupling with organic halides in what is known as the Corey-House reaction. wikipedia.org

The organometallic reagents derived from this compound can be used to prepare Gilman-type reagents. For instance, reacting 2,5-bis(difluoromethoxy)phenyllithium with copper(I) iodide (CuI) would generate a lithium bis(2,5-bis(difluoromethoxy)phenyl)cuprate. This cuprate (B13416276) can then react with various organic halides (alkyl, vinyl, or aryl) to form a new carbon-carbon bond, transferring one of the aryl groups from copper to the electrophile.

Alternatively, this compound itself can act as the electrophile in a coupling reaction with a pre-formed Gilman reagent. This allows for the introduction of a wide variety of alkyl or aryl groups at the 1-position of the ring. These reactions are highly valuable in synthetic chemistry for building complex molecular skeletons from simpler precursors. libretexts.orglibretexts.org

Table 3: Gilman Reagent Coupling Reactions
Aryl ComponentGilman ReagentCoupling PartnerProduct
This compoundLithium dimethylcuprate ((CH₃)₂CuLi)-1,4-Bis(difluoromethoxy)-2-methylbenzene
This compoundLithium diphenylcuprate ((Ph)₂CuLi)-2,5-Bis(difluoromethoxy)-1,1'-biphenyl
2,5-Bis(difluoromethoxy)phenyllithium (via Cuprate)-Iodomethane (CH₃I)1,4-Bis(difluoromethoxy)-2-methylbenzene
2,5-Bis(difluoromethoxy)phenyllithium (via Cuprate)-Allyl bromide (CH₂=CHCH₂Br)1-Allyl-2,5-bis(difluoromethoxy)benzene

Radical Reactions Involving this compound

While ionic reactions at the C-Br bond are common, this bond can also undergo homolytic cleavage to generate a 2,5-bis(difluoromethoxy)phenyl radical. The generation of aryl radicals from aryl halides can be initiated by various methods, including thermolysis, photolysis, or single-electron transfer (SET) processes, often mediated by transition metals or photoredox catalysts. nih.gov

Once formed, the 2,5-bis(difluoromethoxy)phenyl radical is a highly reactive intermediate that can participate in a range of transformations. These include hydrogen atom abstraction from a solvent or reagent, addition to multiple bonds (e.g., alkenes or arenes), or participation in radical-polar crossover reactions. The reactivity of the radical is influenced by the electronic properties of the difluoromethoxy substituents. The •CF₂H radical itself is considered to be more nucleophilic than the •CF₃ radical, a property that influences its addition to electron-deficient systems. rsc.org

Aryl radicals are key intermediates in several named reactions, such as Minisci-type reactions for the alkylation of heteroaromatic bases or Sandmeyer-type reactions. The potential for this compound to engage in such radical pathways opens up alternative synthetic routes for the functionalization of this fluorinated scaffold.

Table 4: Potential Radical Reactions and Products
Radical Generation MethodReaction PartnerPotential ProductReaction Type
Photoredox Catalysis (SET)Styrene1,4-Bis(difluoromethoxy)-2-(2-phenylethyl)benzeneRadical Addition to Alkene
Radical Initiator (e.g., AIBN) with Bu₃SnH-1,4-Bis(difluoromethoxy)benzene (B3256808)Radical Reduction (Hydrodebromination)
Photoredox Catalysis (SET)Pyridine (in acidic media)2-(2,5-Bis(difluoromethoxy)phenyl)pyridineMinisci-type Reaction

Mechanistic Investigations of Reactions Involving 2,5 Bis Difluoromethoxy Bromobenzene

Probing the Mechanism of Transition Metal-Catalyzed C-Br Activation

The activation of the C-Br bond in 2,5-bis-(difluoromethoxy)-bromobenzene is a key step in its functionalization, most commonly achieved through transition metal catalysis, with palladium complexes being the most extensively studied. The strong electron-withdrawing nature of the two difluoromethoxy groups renders the attached aryl ring electron-deficient, which significantly influences the kinetics and mechanism of C-Br bond cleavage.

The generally accepted mechanism for cross-coupling reactions involving aryl bromides like this compound proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: This is typically the initial and often rate-determining step of the catalytic cycle. A low-valent transition metal complex, usually a palladium(0) species, inserts into the carbon-bromine bond. uvic.ca This process involves the cleavage of the C-Br bond and the formation of two new bonds: metal-carbon and metal-bromine. The metal center is formally oxidized from Pd(0) to Pd(II). For electron-poor aryl bromides, this step is generally slower than for electron-rich analogues but can be facilitated by appropriate ligand selection. acs.org The reaction proceeds from a 14-electron or 16-electron Pd(0) complex to a stable 16-electron square planar Pd(II) intermediate.

Transmetalation: Following oxidative addition, a second coupling partner, typically an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound), transfers its organic group to the palladium(II) center. This step involves the exchange of the bromide ligand on the palladium with the organic group from the transmetalating agent, forming a diorganopalladium(II) intermediate. The efficiency of this step is dependent on the nature of the transmetalating agent and the reaction conditions, including the presence of a base for reactions like the Suzuki-Miyaura coupling.

Reductive Elimination: This is the final step of the cycle, where the two organic ligands on the palladium(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. nih.gov This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle. For reductive elimination to occur, the two organic groups must typically be in a cis orientation on the palladium center.

Ancillary ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a paramount role in stabilizing the metal center and modulating its reactivity throughout the catalytic cycle. researchgate.netnih.gov

Ligand Effects: The choice of ligand is critical, especially for activating the relatively inert C-Br bond in an electron-deficient system like this compound. Bulky and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(tBu)₃) or biaryl phosphines (e.g., SPhos, XPhos), are highly effective. nih.gov These ligands promote the formation of highly reactive, low-coordinate monoligated Pd(0) species, which are known to undergo oxidative addition more readily than their bisligated counterparts. uvic.caresearchgate.net The electron-donating character of these ligands increases the electron density on the palladium center, facilitating its insertion into the C-Br bond.

Understanding the Regioselectivity and Chemoselectivity of Transformations

Chemoselectivity: In transformations involving this compound, the primary site of reactivity for transition metal-catalyzed cross-coupling is the carbon-bromine bond. The C-Br bond (bond dissociation energy ~70-80 kcal/mol) is significantly weaker than the aromatic C-H bonds (~110 kcal/mol) and the C-F bonds within the difluoromethoxy groups. This large difference in bond strength allows catalysts like palladium to selectively activate the C-Br bond via oxidative addition while leaving the other bonds intact. This high chemoselectivity is a cornerstone of modern cross-coupling chemistry.

Regioselectivity: As the molecule possesses a single bromine atom, initial functionalization occurs exclusively at this position. In subsequent reactions where a second functionalization might be attempted (e.g., C-H activation), the directing effects of the existing substituents would govern the regiochemical outcome. The bromine (ortho-, para-directing) and the two difluoromethoxy groups (ortho-, para-directing with meta-deactivation due to their electron-withdrawing nature) would collectively influence the position of the next incoming group. Computational studies on polyhalogenated heterocycles suggest that regioselectivity is governed by a combination of the energy required to distort the C-X bond and the orbital interactions between the substrate and the catalyst. researchgate.net

Mechanistic Studies of Difluoromethoxylation Reactions

The synthesis of this compound itself involves difluoromethoxylation, a reaction class that has been the subject of mechanistic investigation. A common and powerful method for introducing the -OCF₂H group is through the generation and subsequent trapping of difluorocarbene (:CF₂).

Difluorocarbene is a transient, electrophilic intermediate that can be generated from various precursors under different conditions. nih.gov

Generation: A widely used precursor is bromodifluoromethane (B75531) (HCF₂Br). In the presence of a base, HCF₂Br can be deprotonated to form the tribromofluoromethanide anion, which then eliminates a bromide ion to generate difluorocarbene. Other modern reagents, such as (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br), can also serve as effective :CF₂ sources upon activation with a fluoride (B91410) source.

Kinetic and Thermodynamic Aspects of Reactive Intermediates

The oxidative addition of an aryl bromide to a Pd(0) center is the key step for which energetic data is often calculated. The presence of electron-withdrawing groups, such as -OCF₂H, generally increases the activation barrier for oxidative addition compared to electron-neutral or electron-rich systems, though this effect can be mitigated by the choice of an electron-rich ligand. nih.gov

Below are representative calculated activation and reaction free energies for the oxidative addition of various aryl bromides to a monoligated palladium(0) phosphine complex, which serve as a model for understanding the reactivity of this compound.

Table 1: Calculated Free Energies for Oxidative Addition of Aryl Bromides to Pd(PMe₃) (kcal/mol)
Aryl Bromide (Ar-Br)SubstituentActivation Free Energy (ΔG‡)Reaction Free Energy (ΔG°)
Bromobenzene (B47551)-H18.5-12.0
4-Bromobenzonitrile-CN17.9-15.8
4-Bromotrifluorotoluene-CF₃18.1-15.1
4-Bromoanisole-OCH₃19.2-10.5

Data are illustrative and based on values reported in computational studies of similar systems. The difluoromethoxy group is strongly electron-withdrawing, similar to -CN and -CF₃.

These data illustrate that electron-withdrawing groups (-CN, -CF₃) can slightly lower the activation barrier and make the oxidative addition more exergonic compared to unsubstituted bromobenzene. This is attributed to the stabilization of the electron-rich transition state and the resulting Pd(II) complex. Conversely, electron-donating groups (-OCH₃) tend to increase the activation barrier. Based on these trends, the two -OCF₂H groups on this compound would be expected to result in an activation energy and reaction energy comparable to or slightly more favorable than other electron-deficient aryl bromides.

Electronic Structure and Molecular Orbital Analyses

The electronic structure of a molecule is fundamental to its chemical behavior. For this compound, computational methods such as Density Functional Theory (DFT) and ab initio calculations can map its electronic landscape with high precision. These analyses typically focus on the distribution of electron density, the molecular electrostatic potential (MEP), and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The presence of highly electronegative fluorine and oxygen atoms in the difluoromethoxy groups, along with the bromine atom, significantly influences the electronic properties of the benzene (B151609) ring. These substituents act as electron-withdrawing groups, which can be quantified by analyzing the MEP and atomic charges. The HOMO and LUMO are particularly important as they govern the molecule's reactivity. youtube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and electronic excitation properties. DFT calculations for similar dimethoxybenzene derivatives have been used to effectively analyze these electronic properties. nih.gov

Calculated Electronic PropertyPredicted ValueSignificance
HOMO Energy-7.5 eVIndicates regions susceptible to electrophilic attack.
LUMO Energy-1.2 eVIndicates regions susceptible to nucleophilic attack.
HOMO-LUMO Gap6.3 eVReflects chemical reactivity and kinetic stability.
Dipole Moment2.5 DQuantifies the overall polarity of the molecule.

Note: The values in this table are hypothetical and serve to illustrate the typical output of a quantum chemical calculation for a molecule like this compound. Actual values would require specific DFT or ab initio calculations.

Conformational Landscapes and Rotational Barriers of Difluoromethoxy Groups

The flexibility of the two difluoromethoxy groups introduces conformational complexity. These groups can rotate around the C(aryl)-O bonds, leading to various spatial arrangements (conformers) with different energies. Computational methods are indispensable for exploring the potential energy surface (PES) and identifying the most stable conformers. nih.gov

By systematically rotating the dihedral angles of the C(aryl)-O-C-H bonds, a conformational landscape can be mapped. This analysis reveals the low-energy conformers and the energy barriers that separate them. nih.govrsc.org For molecules with similar alkoxy groups, it is known that planar conformations, where the methoxy (B1213986) group lies in the plane of the benzene ring, are often the most stable due to favorable electronic interactions. acs.orgresearchgate.net However, steric hindrance between adjacent groups can favor non-planar arrangements. rsc.org For this compound, the interplay between electronic effects and steric repulsion between the two difluoromethoxy groups and the bromine atom would determine the preferred conformation. Quantum chemical calculations can precisely quantify these rotational barriers, which are crucial for understanding the molecule's dynamic behavior and how its shape influences interactions with other molecules. mdpi.com

Conformational StateDihedral Angles (τ1, τ2)Relative Energy (kcal/mol)Rotational Barrier (kcal/mol)
Global Minimum(~0°, ~180°)0.0-
Local Minimum(~0°, ~0°)1.5-
Transition State(~90°, ~180°)4.54.5
Transition State(~90°, ~90°)6.04.5

Note: This table presents a hypothetical energy landscape based on studies of similar substituted benzenes. nih.govresearchgate.net τ1 and τ2 represent the C-C-O-C dihedral angles of the two difluoromethoxy groups. The values illustrate how computational chemistry can map out the relative stabilities of different conformers and the energy required to interconvert them.

Reaction Mechanism Elucidation through Density Functional Theory (DFT) and Ab Initio Methods

Computational chemistry is a cornerstone of modern mechanistic studies, allowing for the detailed exploration of reaction pathways that are often difficult to probe experimentally. For this compound, the C-Br bond is a key site for reactions such as palladium-catalyzed cross-couplings or nucleophilic aromatic substitutions (SNAr). acs.orgrsc.org DFT and ab initio methods can model these complex transformations step-by-step.

A primary goal of mechanistic studies is to map the reaction's energy profile, which includes identifying reactants, intermediates, products, and, most importantly, transition states. acs.org A transition state represents the highest energy point along a reaction coordinate and is characterized computationally by having exactly one imaginary vibrational frequency. Locating these fleeting structures is a key strength of methods like DFT. rsc.org

For a reaction involving this compound, such as a substitution reaction at the C-Br bond, calculations would reveal whether the mechanism is a one-step (concerted) process or a multi-step process involving stable intermediates. nih.govnih.gov The computed energies allow for the construction of a detailed reaction energy profile, providing activation energies that are directly related to the reaction rate.

Reaction Coordinate PointDescriptionRelative Free Energy (kcal/mol)
ReactantsStarting materials (e.g., Aryl Bromide + Nucleophile)0.0
Transition State 1 (TS1)Energy barrier for the first step+22.5
IntermediateA stable species formed during the reaction+5.0
Transition State 2 (TS2)Energy barrier for the second step+15.0
ProductsFinal products of the reaction-10.0

Note: This table provides a hypothetical energy profile for a generic two-step SNAr reaction. acs.orgnih.gov Such profiles are crucial for understanding reaction kinetics and mechanisms.

Beyond mechanism, computational models can predict a molecule's reactivity and the selectivity of its reactions. The electronic properties calculated in Section 5.1, such as the LUMO distribution and MEP, can indicate the most likely sites for nucleophilic attack. For instance, the carbon atom bonded to the bromine is expected to be highly electrophilic.

Furthermore, when multiple reaction pathways are possible, DFT calculations can determine which one is more favorable by comparing their activation barriers. mit.edu For example, in reactions on the aromatic ring, computational models can predict whether an incoming electrophile will add to the ortho, meta, or para positions relative to the existing substituents. rsc.orgchemrxiv.org This predictive power is invaluable for designing efficient and selective chemical syntheses. The global electrophilicity index, derived from HOMO and LUMO energies, can also be used to predict the reactivity of the molecule in reactions like cycloadditions. peerj.com

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are critical in determining the physical properties of molecules in the solid and liquid states, as well as in molecular recognition processes. nih.govresearchgate.net this compound can participate in several types of non-covalent interactions. The bromine atom can engage in halogen bonding, where it acts as an electrophilic "σ-hole" donor to a nucleophilic atom on another molecule. nih.govumt.edu The difluoromethoxy groups provide sites for weak hydrogen bonding (C-H···O and C-H···F) and dipole-dipole interactions. Furthermore, the aromatic ring can participate in π-π stacking interactions.

Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Hirshfeld surface analysis can be used to visualize and quantify these weak interactions. mdpi.com Energy decomposition analysis (EDA) is another powerful technique that can dissect the total interaction energy into physically meaningful components such as electrostatics, Pauli repulsion, dispersion, and charge transfer, providing deep insight into the nature of the intermolecular forces. researchgate.net

Type of InteractionInteracting GroupsTypical Energy (kcal/mol)
Halogen BondC-Br ··· O/N1 - 5
Hydrogen BondC-H(F2) ··· O0.5 - 2
π-π StackingBenzene Ring ··· Benzene Ring1 - 3
Dispersion ForcesEntire MoleculeVaries

Note: This table lists potential non-covalent interactions for this compound and their generally accepted energy ranges. nih.govmdpi.com

Advanced QSAR and Cheminformatics Applications for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in drug discovery and materials science to correlate a molecule's structural or computed properties (descriptors) with its experimental activity. researchgate.netnih.govmdpi.com If this compound were a part of a larger set of compounds being tested for a specific biological or material property, QSAR and cheminformatics approaches would be essential for rational design. sciencedaily.com

First, a wide range of molecular descriptors for this compound and its analogues would be calculated. These can include electronic descriptors (e.g., atomic charges, dipole moment from DFT), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices). nih.gov These descriptors are then used to build a mathematical model (e.g., using multiple linear regression or machine learning algorithms) that links the molecular features to the observed activity. acs.orgflemingcollege.ca

This model can then be used to predict the activity of new, yet-to-be-synthesized molecules, allowing researchers to prioritize the most promising candidates and guide the design of compounds with enhanced properties. mdpi.com This data-driven approach significantly accelerates the discovery and optimization cycle for new functional molecules.

Conclusion

Pioneering and Modern Approaches to Aromatic Difluoromethoxylation

The synthesis of aryl difluoromethyl ethers has evolved from classical nucleophilic substitution methods to sophisticated catalytic strategies. These approaches offer various levels of efficiency, substrate scope, and functional group tolerance.

Nucleophilic Difluoromethylation of Phenolic Precursors

One of the most established routes to aryl difluoromethyl ethers involves the reaction of a phenolic precursor with a difluorocarbene (:CF₂) source. The phenoxide, being a potent nucleophile, readily traps the electrophilic difluorocarbene.

Methodologies Employing Chlorodifluoromethane (B1668795) and Derivatives

Historically, chlorodifluoromethane (CHClF₂, Freon 22) served as a primary reagent for generating difluorocarbene. However, due to its ozone-depleting properties, its use has been largely phased out. nih.gov Consequently, safer and more convenient difluorocarbene precursors have been developed.

Sodium chlorodifluoroacetate (ClCF₂CO₂Na) has emerged as a stable, commercially available, and environmentally more benign alternative. orgsyn.org Upon heating, it undergoes decarboxylation to generate difluorocarbene in situ. orgsyn.orgorgsyn.org This method has been successfully applied to a wide range of phenols, affording the corresponding aryl difluoromethyl ethers in good to excellent yields. The reaction is typically carried out in a polar aprotic solvent such as DMF, often in the presence of a base like cesium carbonate or potassium carbonate to facilitate the formation of the phenoxide. orgsyn.orgacs.org

The general mechanism involves the thermal decarboxylation of sodium chlorodifluoroacetate to produce difluorocarbene, which is then trapped by the phenoxide nucleophile. orgsyn.org This is followed by protonation to yield the final aryl difluoromethyl ether. orgsyn.org This protocol has proven to be robust and scalable, making it suitable for industrial applications. researchgate.net

Table 1: Nucleophilic Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate

EntryPhenolic SubstrateBaseSolventTemperature (°C)Yield (%)
14-MethoxyphenolK₂CO₃DMF9593
24-NitrophenolCs₂CO₃DMF10085
31-(3-chloro-4-hydroxyphenyl)ethan-1-oneCs₂CO₃DMF/H₂ORT to 10094
42-NaphtholK₂CO₃DMF9588
54-Hydroxybenzoic acid methyl esterK₂CO₃DMF9591
Alkylation Reactions of Fluorinated Alkoxides

An alternative approach to the formation of the O-CF₂H bond involves the alkylation of pre-formed or in situ generated fluorinated alkoxides. This method circumvents the use of difluorocarbene. A notable strategy involves the reaction of acyl chlorides with a fluoride (B91410) source, such as potassium fluoride (KF), to generate a 1,1-difluoroalkoxide in situ. cas.cn This intermediate is then trapped by a suitable alkylating agent.

For the synthesis of aryl difluoromethyl ethers, this would conceptually involve the reaction of a bromo-substituted hydroquinone (B1673460) precursor with a difluoromethylating agent. More generally, partially fluorinated ethers can be synthesized from acyl chlorides and alkylating agents like dimethyl sulfate (B86663) in the presence of KF in a solvent such as diglyme. cas.cn The efficiency of this reaction is dependent on both the stability and nucleophilicity of the in situ generated fluorinated alkoxide and the electrophilicity of the alkylating agent. cas.cn While powerful, this method's applicability is contingent on the availability of the appropriate acyl chloride precursors.

Table 2: Synthesis of Partially Fluorinated Ethers via Alkylation of In Situ Generated Fluorinated Alkoxides

EntryAcyl ChlorideAlkylating AgentSolventTemperature (°C)Yield (%)
1Perfluorooctanoyl chlorideDimethyl sulfateDiglyme70-10085
2Benzoyl chlorideMethyl triflateDiglyme80-10078
3Hexafluoroglutaryl chlorideEthyl triflateDiglyme80-10075

Advanced Catalytic Protocols for Direct OCF₂H Installation

To overcome the limitations of traditional methods, which often require harsh conditions and pre-functionalized substrates, advanced catalytic protocols have been developed for the direct installation of the difluoromethoxy group onto aromatic rings.

Transition Metal-Catalyzed Difluoromethoxylation (e.g., Ruthenium, Iridium)

Transition metal catalysis offers a powerful tool for the direct C-H functionalization of arenes. Ruthenium complexes, for instance, have been shown to effectively catalyze the meta-selective C-H difluoromethylation of arene phosphines. rsc.org While this example illustrates C-C bond formation, it highlights the potential of ruthenium to activate C-H bonds for the introduction of fluorinated motifs. The development of ruthenium or iridium catalysts for the direct C-O bond formation to install a difluoromethoxy group is an active area of research. These methods often rely on directing groups to achieve site-selectivity.

Photoredox-Mediated Approaches to Aryl Difluoromethoxy Ethers

Visible-light photoredox catalysis has emerged as a mild and efficient strategy for the synthesis of fluorinated organic molecules. nih.gov This approach allows for the generation of reactive radical intermediates under gentle conditions. For the synthesis of aryl difluoromethyl ethers, photoredox catalysis can be employed to generate the difluoromethoxy radical (•OCF₂H) or to facilitate the reaction of phenols with a difluorocarbene precursor. nih.govrsc.org

One notable method involves the use of a redox-active N-(difluoromethoxy)benzotriazole reagent in the presence of a photocatalyst, such as Ru(bpy)₃₂ or fac-Ir(ppy)₃. rsc.orgsemanticscholar.org Upon irradiation with visible light, a single electron transfer (SET) process generates the OCF₂H radical, which can then undergo addition to arenes. rsc.org This approach allows for the direct C-H difluoromethoxylation of a variety of aromatic and heteroaromatic compounds. rsc.org

Alternatively, photoredox catalysis can be used to generate difluorocarbene from a suitable precursor, such as BrCF₂CO₂H, under mild conditions. nih.gov The in situ generated difluorocarbene can then be trapped by a phenol (B47542) to afford the desired aryl difluoromethyl ether. nih.gov These photoredox methods are characterized by their broad functional group tolerance and mild reaction conditions. nih.govrsc.org

Table 3: Photoredox-Mediated Synthesis of Aryl Difluoromethyl Ethers

EntryAromatic SubstrateReagent/CatalystSolventYield (%)
1Benzene (B151609)N-(difluoromethoxy)benzotriazole / Ru(bpy)₃(PF₆)₂CH₃CN75
2AnisoleN-(difluoromethoxy)benzotriazole / Ru(bpy)₃(PF₆)₂CH₃CN82
3PhenolBrCF₂CO₂H / fac-Ir(ppy)₃CH₃CN95
44-BromophenolBrCF₂CO₂H / fac-Ir(ppy)₃CH₃CN88
54-CyanophenolBrCF₂CO₂H / fac-Ir(ppy)₃CH₃CN75

Bromination Strategies for Bifunctionalized Aromatics

The introduction of a bromine atom onto an aromatic ring bearing two activating difluoromethoxy groups requires careful control of reaction conditions to achieve the desired regioselectivity. The two difluoromethoxy groups in a 1,4-position strongly activate the aromatic ring towards electrophilic substitution and are ortho-, para-directing. In the case of 1,4-bis(difluoromethoxy)benzene (B3256808), all available positions (2, 3, 5, and 6) are equivalent, simplifying the regiochemical outcome of the initial bromination.

Regioselective Electrophilic Aromatic Bromination under Controlled Conditions

Electrophilic aromatic bromination is a cornerstone of organic synthesis for producing aryl bromides. For highly activated systems like 1,4-bis(difluoromethoxy)benzene, mild brominating agents are necessary to prevent over-bromination and ensure high selectivity.

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated aromatic compounds, including methoxybenzenes. mdma.ch The reaction is often performed in a polar aprotic solvent like acetonitrile (B52724), which can enhance the reactivity of NBS and promote a clean reaction. mdma.ch The control of stoichiometry and reaction temperature is crucial for achieving high yields of the mono-brominated product.

Table 1: Representative Conditions for Electrophilic Aromatic Bromination

EntrySubstrateBrominating AgentSolventTemperature (°C)Yield (%)Reference
11,4-Dimethoxybenzene (B90301)NBSAcetonitrileRoom Temp.>95 mdma.ch
2AnisoleNBS / HBF4-Et2OAcetonitrileRoom Temp.High nih.gov
3CatecholNBS / HBF4Acetonitrile-30 to Room Temp.100 nih.gov

Interactive Data Table

The difluoromethoxy group, while electron-withdrawing at the ipso-position due to the electronegativity of fluorine, acts as an ortho-, para-director through resonance of the oxygen lone pairs. This electronic effect is similar to the methoxy (B1213986) group, making the conditions for brominating 1,4-dimethoxybenzene a good starting point for the synthesis of this compound.

Selective Halogenation through Organometallic Intermediates

While electrophilic aromatic substitution is the most direct method for brominating electron-rich aromatic rings, organometallic intermediates offer an alternative route, particularly when high regioselectivity is required for more complex substrates. The generation of an organometallic species, such as an organolithium or Grignard reagent, followed by quenching with an electrophilic bromine source (e.g., Br₂, NBS), can provide a targeted method for introducing bromine.

This approach is generally more applicable to less activated or sterically hindered systems where direct electrophilic bromination may be sluggish or unselective. For the synthesis of this compound, this method would likely be less efficient than direct bromination due to the high reactivity of the starting material. However, for analogous structures with different substitution patterns, the use of directed ortho-metalation followed by bromination could be a powerful tool for achieving specific isomers.

Convergent and Divergent Synthetic Pathways Towards this compound

The synthesis of a polysubstituted aromatic compound like this compound can be approached through either a linear (divergent) or a convergent strategy.

Multistep Linear Syntheses

A linear, or divergent, synthesis would involve the sequential modification of a simple starting material. A plausible linear synthesis for this compound would likely start with 1,4-dihydroxybenzene (hydroquinone).

A potential linear synthetic route could be:

Difluoromethylation: The two hydroxyl groups of hydroquinone are converted to difluoromethoxy groups. This can be achieved using various difluoromethylating agents, such as chlorodifluoromethane (Freon 22) under basic conditions, although this method often requires harsh conditions. More modern methods might employ reagents like diethyl (bromodifluoromethyl)phosphonate.

Bromination: The resulting 1,4-bis(difluoromethoxy)benzene is then subjected to regioselective electrophilic bromination as described in section 2.2.1 to yield the final product.

Modular Assembly of Precursors Bearing Difluoromethoxy and Bromo Moieties

A convergent, or modular, approach involves the synthesis of different fragments of the target molecule separately, which are then combined in the final stages. For a relatively simple molecule like this compound, a fully convergent approach is less common. However, the principles of modular assembly can be considered.

For instance, one could envision a cross-coupling reaction between a pre-brominated difluoromethoxylated aromatic and another difluoromethoxylated species. However, given the structure of the target molecule, a more practical "modular" approach would involve the late-stage introduction of one of the functional groups. For example, starting with 2-bromo-5-hydroxy-phenol, one could perform a double difluoromethylation. This still resembles a linear synthesis but highlights the concept of introducing key functionalities in a modular fashion.

Green Chemistry Considerations in the Synthesis of Fluorinated Aromatics

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing fluorinated aromatics like this compound, several aspects can be considered.

Atom Economy: The choice of reagents can significantly impact the atom economy of a reaction. For the bromination step, using molecular bromine (Br₂) in the presence of a catalyst can have a higher atom economy than using NBS, where the succinimide (B58015) portion becomes a byproduct. However, the safety and selectivity of NBS often make it a more practical choice.

Safer Solvents: Traditional bromination reactions often use chlorinated solvents like carbon tetrachloride, which are toxic and environmentally harmful. The use of greener solvents like acetonitrile or even water, where applicable, is a significant improvement. researchgate.net Research into solvent-free reaction conditions, for example, using solid-supported reagents, is an active area of investigation. researchgate.net

Catalysis: The use of catalytic methods over stoichiometric reagents is a core principle of green chemistry. For bromination, catalytic systems that can generate the active brominating species from a bromide salt using a benign oxidant are desirable.

In-situ Generation of Reagents: To address the hazards associated with handling molecular bromine, methods for its in-situ generation have been developed. For example, the oxidation of a bromide salt, such as sodium or potassium bromide, with an oxidant like hydrogen peroxide or sodium hypochlorite (B82951) can produce bromine directly in the reaction mixture, minimizing exposure and handling risks. nih.gov

Use of Ionic Liquids: Ionic liquids are being explored as alternative reaction media for halogenation reactions. researchgate.net Their low volatility, high thermal stability, and potential for recyclability make them attractive from a green chemistry perspective. They can also influence the regioselectivity of electrophilic aromatic substitution reactions. researchgate.net

Table 2: Comparison of Bromination Methods from a Green Chemistry Perspective

MethodReagentSolventAdvantagesDisadvantages
TraditionalBr₂CCl₄, CH₂Cl₂High atom economyToxic solvent, hazardous reagent
MilderNBSAcetonitrileHigh selectivity, safer reagentLower atom economy, organic waste
GreenNaBr / H₂O₂WaterBenign solvent, safer reagentsMay require a catalyst, potential for side reactions
In-situ GenerationNaBr / NaOClBiphasicAvoids handling Br₂Stoichiometric oxidant, byproduct formation
Ionic LiquidNBS or Br₂Ionic LiquidRecyclable solvent, potential for enhanced selectivityHigh cost of ILs, viscosity can be an issue

Interactive Data Table

By considering these green chemistry principles, the synthesis of this compound and other fluorinated aromatic compounds can be made safer, more efficient, and more environmentally sustainable.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2,5-Bis-(difluoromethoxy)-bromobenzene in solution. A multi-nuclear approach is essential for a complete and unambiguous assignment of its atomic framework.

Multi-Nuclear NMR for Comprehensive Structural Assignments (e.g., ¹H, ¹³C, ¹⁹F NMR)

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is anticipated to reveal the characteristics of the aromatic and difluoromethoxy protons. The benzene (B151609) ring contains three non-equivalent aromatic protons, which would appear in the typical downfield region for aromatic compounds (approximately 7.0-7.6 ppm). Their splitting patterns would be complex due to mutual spin-spin coupling. The two difluoromethoxy (-OCHF₂) groups are chemically equivalent, containing one proton each. These protons would give rise to a single signal, appearing as a triplet due to coupling with the two adjacent fluorine atoms (²JHF). This triplet is expected in the range of 6.6-7.0 ppm.

Carbon (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the eight carbon atoms in the molecule, reflecting the molecular symmetry. The six aromatic carbons will resonate in the 115-155 ppm range. The carbon atom directly bonded to the bromine (C-Br) is expected to appear around 115-120 ppm. The two carbons bonded to the difluoromethoxy groups (C-O) will be shifted downfield to approximately 150-155 ppm. A key feature would be the splitting of the difluoromethoxy carbon signal into a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

Fluorine (¹⁹F) NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for fluorinated compounds. For this compound, a single signal is expected for the four equivalent fluorine atoms of the two -OCHF₂ groups. This signal would appear as a doublet due to coupling with the adjacent proton (²JFH). The chemical shift for such groups typically falls within the -80 to -95 ppm range relative to a CFCl₃ standard.

Predicted NMR Data for this compound
NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Assignment
¹H~7.0 - 7.6Multiplets-3 x Ar-H
¹H~6.6 - 7.0Triplet (t)²JHF ≈ 73 Hz2 x -OCH F₂
¹³C~150 - 155Singlet-2 x Ar-C -O
¹³C~115 - 135Singlets-3 x Ar-C H
¹³C~115 - 120Singlet-Ar-C -Br
¹³C~115 - 120Triplet (t)¹JCF ≈ 240 Hz2 x -OC HF₂
¹⁹F~ -80 to -95Doublet (d)²JFH ≈ 73 Hz2 x -OCHF

Advanced NMR Techniques for Mechanistic Insights (e.g., ¹¹B NMR, Saturation Transfer Difference (STD) NMR)

Advanced NMR techniques are not typically used for the basic characterization of a stable, small molecule like this compound itself, but rather to study its interactions or its role in specific chemical reactions.

Boron (¹¹B) NMR Spectroscopy: This technique is exclusively used to study compounds containing boron. Therefore, ¹¹B NMR is not applicable for the direct analysis of this compound. However, it would become a crucial tool if this compound were used as a substrate in reactions involving boron-containing reagents, such as in Suzuki-Miyaura cross-coupling reactions. In such a scenario, ¹¹B NMR could be employed to monitor the consumption of the boronic acid or ester partner and to characterize any boron-containing intermediates or byproducts.

Saturation Transfer Difference (STD) NMR: STD NMR is a powerful method for investigating the binding of small molecule ligands to large macromolecules, such as proteins. It works by identifying which protons on the ligand are in close spatial proximity to the receptor protein in a binding event. This technique would not be used to characterize the structure of this compound in isolation. Instead, it could be applied in a biochemical or pharmaceutical context to determine if this compound binds to a target protein and to map its binding epitope. To date, no such studies involving this specific compound have been reported in the literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is vital for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive indicator for the presence of a single bromine atom.

Predicted HRMS Data for this compound (C₈H₅BrF₄O₂)
Ion FormulaIsotope CompositionCalculated m/zRelative Abundance (%)
[C₈H₅⁷⁹BrF₄O₂]⁺¹²C₈¹H₅⁷⁹Br¹⁹F₄¹⁶O₂287.9463100.0
[C₈H₅⁸¹BrF₄O₂]⁺¹²C₈¹H₅⁸¹Br¹⁹F₄¹⁶O₂289.944397.3

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Intermediates

Electrospray Ionization (ESI) is a soft ionization technique best suited for analyzing polar, pre-charged, or large molecules in solution. For a neutral, relatively small molecule like this compound, ESI is not the standard method for direct analysis. However, its application becomes relevant in the study of reaction mechanisms. For instance, if this compound were to undergo a nucleophilic aromatic substitution reaction, ESI-MS in negative-ion mode could potentially be used to detect and characterize transient, anionic intermediates like a Meisenheimer complex. This application remains hypothetical, as specific studies utilizing ESI-MS to probe reaction intermediates of this compound are not documented.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions from the C-F and C-O bonds. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would be observed in the 1400-1600 cm⁻¹ region. The most intense bands are expected to be the asymmetric and symmetric C-O-C stretches of the ether linkages and the powerful C-F stretching vibrations, both typically located in the 1000-1300 cm⁻¹ region. The C-Br stretch would appear at a much lower frequency, typically below 700 cm⁻¹, in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Non-polar bonds and symmetric vibrations often give strong Raman signals. For this molecule, the symmetric "breathing" mode of the aromatic ring (around 1000 cm⁻¹) would be prominent. The C-Br stretching vibration, which may be weak in the IR spectrum, often produces a more intense signal in the Raman spectrum, expected in the 500-700 cm⁻¹ range.

Predicted Vibrational Spectroscopy Data for this compound
Wavenumber (cm⁻¹)Vibration TypeSpectroscopyExpected Intensity
3100 - 3000Aromatic C-H StretchIR, RamanMedium-Weak
1600 - 1400Aromatic C=C StretchIR, RamanMedium-Strong
1300 - 1000C-O-C Asymmetric & Symmetric StretchIRStrong
1200 - 1000C-F StretchIRVery Strong
900 - 675Aromatic C-H Out-of-Plane BendIRStrong
700 - 500C-Br StretchRamanMedium-Strong

X-ray Crystallography for Solid-State Molecular Architecture (for crystalline derivatives)

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. X-ray crystallography is the most powerful technique for elucidating this arrangement for crystalline materials. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, if a suitable crystalline derivative were synthesized, X-ray crystallography would provide invaluable insights into its molecular architecture.

The process involves irradiating a single crystal of a derivative with a focused beam of X-rays. The electrons within the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be reconstructed, revealing the precise location of each atom.

From this data, a wealth of structural information can be derived, including:

Intermolecular interactions: In the solid state, molecules interact with their neighbors through various non-covalent forces such as hydrogen bonds, halogen bonds, and van der Waals forces. X-ray crystallography can identify and characterize these interactions, which govern the packing of molecules in the crystal lattice and influence properties like melting point and solubility.

Conformational analysis: The difluoromethoxy groups may exhibit different conformations. X-ray crystallography would capture the preferred conformation in the solid state, providing insights into steric and electronic effects.

A hypothetical table of crystallographic data for a derivative of this compound is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for a Crystalline Derivative of this compound

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 8.5
b (Å) 12.2
c (Å) 9.8
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 978.5
Z 4
Density (calculated) (g/cm³) 1.98

Calorimetric Techniques for Interaction and Thermodynamic Studies (e.g., Isothermal Titration Calorimetry (ITC))

Understanding how a molecule interacts with other molecules is crucial for many scientific disciplines, including drug discovery and materials science. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to study the thermodynamics of binding interactions in solution. There are currently no published ITC studies involving this compound.

ITC directly measures the heat change that occurs when two molecules interact. In a typical experiment, a solution of the ligand (in this case, potentially this compound) is titrated into a solution of a binding partner (e.g., a protein or a synthetic receptor) in the sample cell of a microcalorimeter. The heat released or absorbed during the binding event is measured with high sensitivity.

From a single ITC experiment, a complete thermodynamic profile of the interaction can be obtained:

Binding Affinity (Ka): This indicates the strength of the interaction.

Stoichiometry (n): This reveals the ratio in which the molecules bind.

Enthalpy Change (ΔH): This is the heat change upon binding, providing information about the types of bonds being formed and broken.

Entropy Change (ΔS): This relates to the change in disorder of the system upon binding.

Gibbs Free Energy Change (ΔG): This determines the spontaneity of the binding process and is calculated from the enthalpy and entropy changes.

Such data would be invaluable for understanding the potential biological activity or material properties of this compound by quantifying its interactions with relevant targets.

A hypothetical table of thermodynamic data that could be obtained from an ITC experiment is shown below.

Hypothetical Thermodynamic Data for the Interaction of this compound with a Target Protein

Parameter Value
Stoichiometry (n) 1.05
Association Constant (Ka) (M⁻¹) 2.5 x 10⁵
Enthalpy Change (ΔH) (kcal/mol) -8.2
Entropy Change (ΔS) (cal/mol·K) -5.4

Advanced Research Applications and Derivatization Strategies of 2,5 Bis Difluoromethoxy Bromobenzene

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The bromine atom on the aromatic ring of 2,5-bis-(difluoromethoxy)-bromobenzene is the key to its role as a versatile synthetic intermediate. This functional group allows the molecule to readily participate in a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

While specific examples with this compound are not extensively documented in publicly available literature, its reactivity can be confidently inferred from the well-established chemistry of other aryl bromides. The following table summarizes the principal cross-coupling reactions for which this compound is an excellent potential substrate.

Reaction NameCoupling PartnerBond FormedPotential Product Type
Suzuki-Miyaura Coupling Organoboron reagent (e.g., boronic acid or ester)C-CBiaryls, Polyaryls
Heck Reaction AlkeneC-CStilbenes, Cinnamic acid derivatives
Buchwald-Hartwig Amination AmineC-NAryl amines, Heterocyclic compounds
Sonogashira Coupling Terminal alkyneC-CAryl alkynes, Conjugated systems

These reactions enable the straightforward installation of a wide variety of substituents at the position of the bromine atom, leading to a diverse range of derivatives with tailored properties.

Development of Complex Polyfluorinated Building Blocks

The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of more complex polyfluorinated building blocks. These building blocks are of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials, where the incorporation of fluorine can lead to enhanced metabolic stability, increased lipophilicity, and altered electronic properties.

A key strategy involves utilizing the reactivity of the bromine atom to introduce other functional groups or to couple with other molecular fragments. For instance, a Suzuki coupling reaction could be employed to synthesize 2,5-bis(difluoromethoxy)biphenyl derivatives. Such biaryl structures are common motifs in liquid crystals and biologically active molecules.

A notable example of the construction of a complex, biologically relevant molecule involves a Suzuki coupling of a boronic acid pinacol (B44631) ester with a bromide to create a biaryl scaffold containing a difluoromethoxy group. This approach was utilized in the development of inhibitors for the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy. acs.org While this example does not start with this compound, it highlights the synthetic utility of the difluoromethoxy-substituted aryl bromide motif in constructing intricate molecular architectures.

Furthermore, the derivatization of this compound can lead to the formation of novel liquid crystal materials. The introduction of mesogenic (liquid crystal-forming) groups through cross-coupling reactions can lead to new compounds with unique phase behaviors and electro-optical properties, driven by the specific steric and electronic contributions of the difluoromethoxy substituents.

Tailoring Molecular Properties through Strategic Derivatization

The two difluoromethoxy groups in this compound are not merely passive spectators in its chemical transformations. They play a crucial role in defining the electronic and steric landscape of the molecule and its derivatives, and they can be leveraged to control intermolecular interactions in the solid state.

Influence of Difluoromethoxy Groups on Electronic and Steric Properties

The difluoromethoxy (-OCF₂H) group is considered a lipophilic electron-withdrawing group. The high electronegativity of the fluorine atoms leads to a significant inductive effect, withdrawing electron density from the aromatic ring. This electronic perturbation can influence the reactivity of the molecule in subsequent synthetic steps and modify the properties of the final products. For example, the electron-withdrawing nature of the difluoromethoxy groups can make the aromatic ring more susceptible to nucleophilic aromatic substitution under certain conditions.

From a steric perspective, the difluoromethoxy group is larger than a methoxy (B1213986) group and can influence the conformation of molecules. The C-O bond of an aryl difluoromethoxy group tends to be perpendicular to the plane of the aromatic ring. This conformational preference can create specific spatial arrangements that are important in the design of molecules that need to fit into the binding pocket of a protein or to self-assemble in a particular way.

Manipulation of Intermolecular Interactions for Supramolecular Assembly

The fluorine atoms in the difluoromethoxy groups can participate in a variety of non-covalent interactions, including dipole-dipole interactions and weak hydrogen bonds with C-H groups. These interactions, although individually weak, can collectively dictate the packing of molecules in the solid state, leading to the formation of specific crystal structures and supramolecular assemblies.

By strategically modifying the rest of the molecule through derivatization of the bromine atom, it is possible to introduce other functional groups that can engage in complementary intermolecular interactions, such as hydrogen bonding, π-π stacking, or halogen bonding. The interplay between these various non-covalent forces, including those involving the difluoromethoxy groups, allows for the rational design of complex supramolecular architectures with desired properties and functions.

Exploration in Polymer and Material Science Research (e.g., as a monomer for novel fluoropolymers)

While direct polymerization of this compound is not a common application, it can be envisioned as a precursor to monomers for the synthesis of novel fluoropolymers. For example, conversion of the bromine atom to a polymerizable group, such as a vinyl or an acetylene, would yield a monomer that could be used in various polymerization reactions.

The resulting polymers would be expected to exhibit some of the desirable properties associated with fluoropolymers, such as high thermal stability, chemical resistance, and low surface energy. The presence of the difluoromethoxy groups along the polymer backbone would likely impart specific properties, such as a high glass transition temperature and altered solubility characteristics.

The synthesis of fluoropolymers often involves the polymerization of vinylidene fluoride (B91410) (VDF) based monomers. While there are no specific examples in the literature of the polymerization of a monomer derived directly from this compound, the general principles of fluoropolymer synthesis suggest that such a monomer could be a valuable addition to the range of available building blocks for creating new materials with tailored properties for advanced applications.

Q & A

Q. What are the optimal synthetic routes for 2,5-Bis-(difluoromethoxy)-bromobenzene, and how can reaction conditions be optimized?

The synthesis of brominated aromatic compounds often involves halogenation and functional group substitution. For example, halogenation of difluoromethoxy-substituted precursors using brominating agents like NN-bromosuccinimide (NBS) under controlled conditions can yield target compounds. A methodology from analogous compounds (e.g., 4-bromo-2,5-difluorobenzaldehyde) involves lithiation at low temperatures (-78°C) with nn-butyllithium in diethyl ether, achieving yields up to 86% . Optimization strategies include:

  • Catalyst selection : Use of Lewis acids (e.g., AlCl3_3) to direct bromination regioselectivity.
  • Temperature control : Low temperatures minimize side reactions in electrophilic substitutions.
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients to isolate pure product.

Q. How can spectroscopic techniques (NMR, MS) be applied to characterize this compound?

  • 19F^{19}\text{F} NMR : The difluoromethoxy groups (-OCF2H\text{-OCF}_2\text{H}) exhibit distinct splitting patterns due to coupling with adjacent protons and fluorines. For example, in 3,5-bis(trifluoromethyl)bromobenzene, 19F^{19}\text{F} NMR peaks appear at δ -58 to -62 ppm, influenced by electronic effects .
  • Mass Spectrometry (EI-MS) : The molecular ion peak (m/zm/z) should correspond to the molecular weight (e.g., ~293 g/mol for C8_8H3_3BrF6_6). Fragmentation patterns, such as loss of Br (m/zm/z -80), confirm structural integrity .
  • Cross-referencing : Compare data with NIST Standard Reference Database to validate spectral assignments .

Q. What safety protocols are critical when handling brominated aromatic compounds?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., HBr gas) .
  • Spill management : Neutralize brominated waste with sodium bicarbonate and adsorb using inert materials like vermiculite .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for brominated difluoromethoxy compounds?

Conflicting data on regioselectivity or yields may arise from varying reaction conditions. For example:

  • Competing pathways : Electrophilic bromination may favor para positions in electron-rich aromatics, but steric hindrance from difluoromethoxy groups can shift selectivity. Computational modeling (DFT) can predict transition states and validate experimental outcomes .
  • Case study : In 4-bromo-2,5-difluorobenzaldehyde synthesis, discrepancies in lithiation efficiency were resolved by optimizing stoichiometry (nn-BuLi:substrate = 1:1.01) and reaction time (30 min at -78°C) .

Q. How should researchers address inconsistencies in spectral data for structurally similar compounds?

  • Reference standards : Use high-purity commercial analogs (e.g., 3,5-bis(trifluoromethyl)bromobenzene) to calibrate instruments .
  • Multi-technique validation : Combine 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, and high-resolution MS to cross-verify assignments. For example, 13C^{13}\text{C} NMR can distinguish between meta and para substituents via carbon chemical shifts .
  • Collaborative databases : Submit data to platforms like PubChem to benchmark against peer-reviewed studies .

Q. What computational methods are effective for predicting the reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the bromine atom in 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene shows high electrophilicity, making it prone to SN2 substitutions .
  • Molecular dynamics simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction kinetics .

Q. How can in vitro assays evaluate the biological activity of brominated difluoromethoxy derivatives?

  • Enzyme inhibition : Test against targets like phosphodiesterases using fluorescence-based assays (e.g., cAMP/cGMP hydrolysis monitoring) .
  • Antimicrobial screening : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-negative bacteria (e.g., E. coliE. \ coli) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.